
3-(3-Bromo-2-methylpropoxy)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-2-methylpropoxy)oxolane is a chemical compound with the molecular formula C8H15BrO2 and a molecular weight of 223.11 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-(3-Bromo-2-methylpropoxy)oxolane typically involves the reaction of 3-bromo-2-methylpropanol with oxirane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which acts as a catalyst. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-(3-Bromo-2-methylpropoxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
3-(3-Bromo-2-methylpropoxy)oxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between different biomolecules.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-2-methylpropoxy)oxolane involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
3-(3-Bromo-2-methylpropoxy)oxolane can be compared with other similar compounds such as 2-(3-Bromo-2-methylpropyl)oxolane and 2-methyloxolane. While these compounds share some structural similarities, this compound is unique due to its specific substitution pattern and reactivity .
Propriétés
Formule moléculaire |
C8H15BrO2 |
|---|---|
Poids moléculaire |
223.11 g/mol |
Nom IUPAC |
3-(3-bromo-2-methylpropoxy)oxolane |
InChI |
InChI=1S/C8H15BrO2/c1-7(4-9)5-11-8-2-3-10-6-8/h7-8H,2-6H2,1H3 |
Clé InChI |
NNFGBHJLNORXRU-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1CCOC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13196386.png)
methanol](/img/structure/B13196394.png)

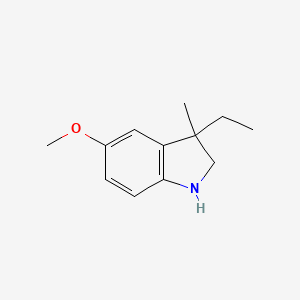

![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)

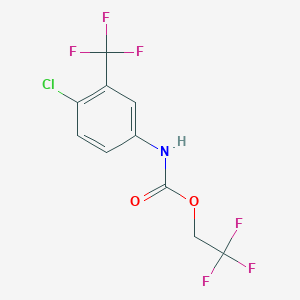

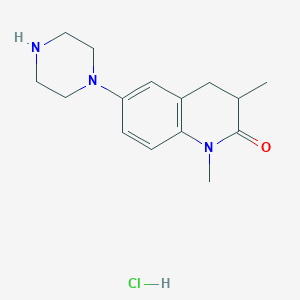
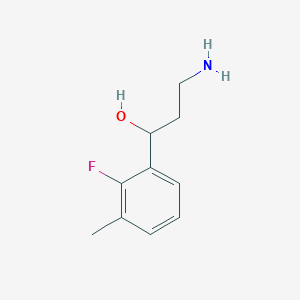
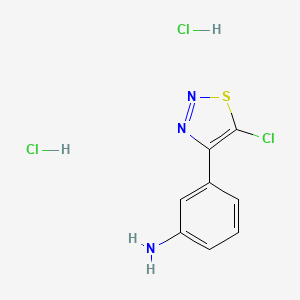
![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)

